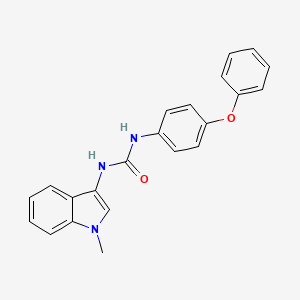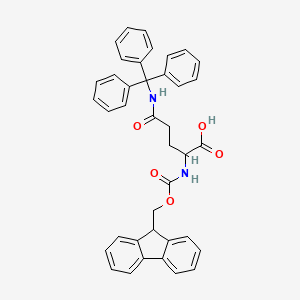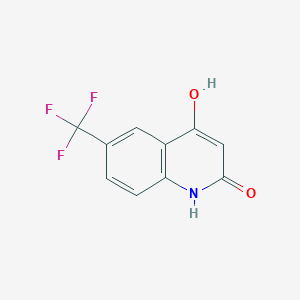
1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, GW 501516, and is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).
Scientific Research Applications
Neuropeptide Y5 Receptor Antagonists : This compound has been studied for its potential as a neuropeptide Y5 (NPY5) receptor antagonist, which is relevant in the treatment of obesity and other metabolic disorders. Modifications to the compound's structure have led to the discovery of analogs with potent inhibitory activity against the NPY5 receptor (Fotsch et al., 2001).
Synthesis of Fused Indole-Cyclic Urea Derivatives : This compound is used in the synthesis of indole-cyclic urea fused derivatives, achieved through a double cyclization process from aminophenyl propargyl alcohols. The process involves a sequential triple C-N bond construction event, highlighting its utility in complex organic synthesis (Rajesh et al., 2017).
Electrochemical Sensor Development : In electrochemistry, this compound is used in the development of sensors for detecting urease, an enzyme that catalyzes the hydrolysis of urea. This is important for the diagnosis of various bacterial species (Hubálek et al., 2007).
Anticancer Investigations : Research has been conducted on unsymmetrical 1,3-disubstituted ureas, including derivatives of this compound, for their potential anticancer activity. This highlights its role in the development of novel therapeutic agents (Mustafa et al., 2014).
Corrosion Inhibition : This compound is also investigated in the field of materials science, particularly in the study of corrosion inhibition in mild steel. This is crucial for the development of more durable and corrosion-resistant materials (Bahrami & Hosseini, 2012).
Enzyme Inhibition : It's used in the study of enzyme inhibition, particularly targeting enzymes like acetylcholinesterase. This is significant for the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).
properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-25-15-20(19-9-5-6-10-21(19)25)24-22(26)23-16-11-13-18(14-12-16)27-17-7-3-2-4-8-17/h2-15H,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUGVISLTZIYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(4-phenoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2743277.png)


![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2743283.png)
![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4,5-triethoxyphenyl)methanone](/img/structure/B2743284.png)
![1-(2-(diethylamino)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2743288.png)





![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2743296.png)

